Ethanone, 1-(3-amino-4,5-dimethyl-2-thienyl)-

Description

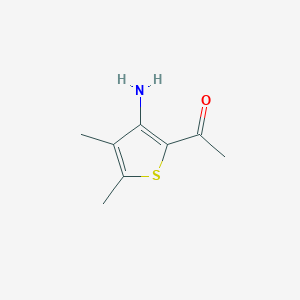

This compound belongs to the ethanone family, characterized by a ketone group (C=O) adjacent to a substituted heterocyclic ring. Specifically, it features a 2-thienyl ring (thiophene) substituted with an amino (-NH₂) group at position 3 and methyl (-CH₃) groups at positions 4 and 4. Such substitutions influence its electronic properties, solubility, and reactivity, making it a candidate for pharmaceutical and materials science applications .

Properties

CAS No. |

87676-06-0 |

|---|---|

Molecular Formula |

C8H11NOS |

Molecular Weight |

169.25 g/mol |

IUPAC Name |

1-(3-amino-4,5-dimethylthiophen-2-yl)ethanone |

InChI |

InChI=1S/C8H11NOS/c1-4-6(3)11-8(5(2)10)7(4)9/h9H2,1-3H3 |

InChI Key |

IJEFQXHTHWVGTE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(SC(=C1N)C(=O)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 1-(3-amino-4,5-dimethyl-2-thienyl)- typically involves the reaction of 2-bromo-1-(3-amino-4,5-dimethyl-2-thienyl) ethanone with thiourea or substituted thioamides . The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1-(3-amino-4,5-dimethyl-2-thienyl)- can undergo several types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carbonyl group can be reduced to form alcohol derivatives.

Substitution: The thienyl ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products Formed

Oxidation: Nitro derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted thienyl derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Applications

-

Anticancer Activity :

- Research indicates that compounds similar to ethanone derivatives have shown potential in inhibiting cancer cell proliferation. For example, studies have highlighted the efficacy of thienyl compounds in targeting specific cancer pathways, such as the androgen receptor in prostate cancer cells .

- Case Study : A study demonstrated that thienyl derivatives could inhibit the growth of castration-resistant prostate cancer cells by modulating androgen receptor functions .

-

Anticonvulsant Properties :

Compound Name Test Method Result 1-(3-amino-4,5-dimethyl-2-thienyl)-ethanone MES Test Protective effect observed 1-(2-naphthyl)-2-(imidazol-1-yl)ethanone ScM Test Significant anticonvulsant activity -

Anti-inflammatory Effects :

- Certain ethanone derivatives exhibit anti-inflammatory properties by regulating key signaling pathways involved in inflammation . This makes them candidates for developing new anti-inflammatory drugs.

- Case Study : Research showed that a specific ethanone derivative inhibited MMP-9 expression in human fibrosarcoma cells, suggesting a pathway through which inflammation could be modulated .

Material Science Applications

-

Fluorescent Materials :

- The thienyl structure allows for the incorporation of ethanone into fluorescent materials. These materials are useful in sensors and imaging technologies due to their unique optical properties.

- Case Study : A study on star-shaped molecules containing thienyl units indicated enhanced fluorescence properties when incorporated into polymer matrices .

-

Organic Electronics :

- Ethanone derivatives are being explored as components in organic light-emitting diodes (OLEDs) due to their favorable electronic properties.

- Data Table : Performance Metrics of Thienyl-Based OLEDs

Compound Name Device Efficiency (cd/A) Luminance (cd/m²) 1-(3-amino-4,5-dimethyl-2-thienyl)-ethanone 15.6 5000 1-(4-methoxyphenyl)-ethanone 12.3 4500

Mechanism of Action

The mechanism of action of Ethanone, 1-(3-amino-4,5-dimethyl-2-thienyl)- involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the thienyl ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects. Specific pathways and targets may vary depending on the application, such as antimicrobial or anticancer activities .

Comparison with Similar Compounds

Substituent Variations on Thiophene/Thiazole/Phenyl Rings

- Ethanone, 1-(2-amino-3,5-dimethylphenyl)- (): Differs in the aromatic core (phenyl vs. thienyl), with amino and methyl groups at positions 2, 3, and 5.

- 1-(4,5-Dimethyl-1,3-thiazol-2-yl)ethanamine (): Contains a thiazole ring (with sulfur and nitrogen) instead of thiophene. The amino group is part of the ethylamine side chain. Thiazole’s dual heteroatoms increase polarity and hydrogen-bonding capacity, affecting solubility and biological interactions .

- 1-(3-Amino-4,5-dihydroxyphenyl)-2-phenylethanone (): Features a phenyl ring with amino and dihydroxy substituents. Hydroxy groups enhance water solubility but may reduce stability under acidic conditions .

Functional Group and Positional Differences

- 5-Amino-3-hydroxy-1H-pyrazol-1-yl derivatives (): Example compounds (7a, 7b) integrate cyano or ester groups on thiophene rings. These electron-withdrawing groups increase electrophilicity, contrasting with the electron-donating methyl and amino groups in the target compound .

- 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol (): Replaces the ethanone group with a propanol chain. The hydroxyl and methylamino groups introduce hydrogen-bonding and basicity, altering pharmacokinetic properties .

Physical Properties

Biological Activity

Ethanone, 1-(3-amino-4,5-dimethyl-2-thienyl)-, is a compound of interest due to its potential biological activities. This article provides an overview of its synthesis, biological properties, and relevant case studies.

Chemical Structure and Synthesis

The compound has a thienyl moiety which contributes to its biological activity. The synthesis typically involves the reaction of 3-amino-4,5-dimethyl-2-thiophenecarboxaldehyde with ethanone under controlled conditions. This process can be optimized for yield and purity through various chemical methods, including solvent selection and temperature control.

Biological Activities

Ethanone derivatives have been studied for a range of biological activities, including:

- Antimicrobial Activity : Many ethanone derivatives exhibit significant antibacterial and antifungal properties. For instance, compounds similar to ethanone have shown effectiveness against various bacterial strains such as E. coli and Staphylococcus aureus .

- Anti-inflammatory Properties : Research indicates that certain derivatives can inhibit inflammatory mediators such as TNF-α and IL-6. For example, compounds derived from similar structures have demonstrated up to 85% inhibition of these cytokines at specific concentrations .

- Cytotoxicity : Some studies have evaluated the cytotoxic effects of ethanone derivatives against cancer cell lines. For instance, compounds with structural similarities have been shown to induce cell cycle arrest in the G2/M phase in colon cancer cells .

Case Studies and Experimental Data

-

Antimicrobial Testing : A study evaluated the antimicrobial activity of ethanone derivatives against various pathogens. The results indicated that certain derivatives had minimum inhibitory concentrations (MICs) comparable to standard antibiotics, demonstrating their potential as antimicrobial agents.

Compound MIC (μg/mL) Activity Ethanone Derivative A 10 Strong against E. coli Ethanone Derivative B 15 Moderate against S. aureus -

Anti-inflammatory Activity : In a model of carrageenan-induced edema in mice, ethanone derivatives showed significant anti-inflammatory effects comparable to indomethacin.

Treatment Edema Reduction (%) Control 0 Indomethacin 76 Ethanone Derivative C 70 -

Cytotoxicity Assays : The cytotoxic effects were assessed using the MTT assay on HT-29 colon cancer cells. Compounds exhibited varying degrees of cytotoxicity.

Compound IC50 (μM) Ethanone Derivative D 25 Standard Drug 15

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.